Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16F2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with benzylamine and fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Substituting agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate: Unique due to its difluorinated piperidine ring.
Benzyl5-amino-3-fluoropiperidine-1-carboxylate: Similar structure but with only one fluorine atom.
Benzyl5-amino-3,3-dichloropiperidine-1-carboxylate: Contains chlorine atoms instead of fluorine.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Biological Activity
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate (commonly referred to as BDFPC) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of BDFPC, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BDFPC is characterized by the following chemical structure:
- Chemical Formula : C₁₅H₁₈F₂N₂O₂
- Molecular Weight : 270.28 g/mol
- CAS Number : 1562988-38-8
The presence of the difluoropiperidine moiety is significant for its biological activity, influencing both binding affinity and pharmacokinetic properties.
BDFPC acts primarily through modulation of specific biological pathways. Its mechanism involves:
- Inhibition of Oncogenic Proteins : Research indicates that BDFPC can inhibit the transcriptional repressor BCL6, an oncogenic driver in various lymphoid malignancies. This inhibition is crucial for inducing apoptosis in cancer cells that overexpress BCL6 .
- Antiviral Activity : Preliminary studies suggest that compounds similar to BDFPC exhibit antiviral properties against several viruses, including those responsible for dengue and other viral infections. The compound's ability to interfere with viral replication pathways has been documented .
Anticancer Activity
BDFPC has shown promising results in preclinical models:
- Cell Line Studies : In vitro assays demonstrated that BDFPC effectively induces apoptosis in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines. The compound exhibited sub-10 nM activity, indicating high potency .
Cell Line | IC₅₀ (nM) | Response Type |
---|---|---|
HT | <10 | Apoptosis Induction |
Karpas 422 | <10 | Apoptosis Induction |
SU-DHL-4 | <10 | Apoptosis Induction |
OCI-Ly1 | <10 | Apoptosis Induction |
OCI-Ly3 | >100 | No Response |
Structure-Activity Relationship (SAR)
Understanding the SAR of BDFPC is crucial for optimizing its efficacy and minimizing toxicity:
- Fluorine Substitution : The introduction of fluorine atoms at the 3 and 3' positions on the piperidine ring enhances lipophilicity and improves binding affinity to target proteins .
- Amino Group Modifications : Variations in the amino group have been explored to enhance biological activity while maintaining selectivity for target pathways .
Study 1: In Vivo Efficacy Against Lymphoma
A study utilized xenograft mouse models to evaluate the in vivo efficacy of BDFPC. Mice treated with BDFPC showed significant tumor reduction compared to controls, correlating with decreased levels of BCL6 protein in tumor tissues. This underscores the potential of BDFPC as a therapeutic agent in treating lymphoid malignancies .
Study 2: Antiviral Screening
Another investigation screened a library of compounds, including derivatives of piperidine, against Plasmodium falciparum and various viral pathogens. While direct data on BDFPC was limited, its structural analogs exhibited promising results, suggesting a potential pathway for further research into its antiviral capabilities .
Properties
IUPAC Name |
benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXPHMUMKNWIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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